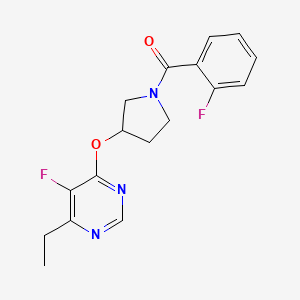

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone

Description

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a fluorinated heterocyclic molecule featuring a pyrimidine-pyrrolidine scaffold linked to a 2-fluorophenyl methanone group. Its structure combines a 6-ethyl-5-fluoropyrimidin-4-yloxy moiety attached to a pyrrolidine ring, with a fluorinated aromatic ketone at the N-1 position.

Properties

IUPAC Name |

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c1-2-14-15(19)16(21-10-20-14)24-11-7-8-22(9-11)17(23)12-5-3-4-6-13(12)18/h3-6,10-11H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFVXELLQLIOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Types of Reactions It Undergoes

Oxidation and Reduction: : The compound can undergo oxidation or reduction at specific sites, such as the ethyl group or pyrrolidine ring.

Substitution Reactions: : Fluorine atoms on aromatic rings are prone to nucleophilic substitution reactions.

Hydrolysis: : Under acidic or basic conditions, the compound may hydrolyze, breaking down into smaller fragments.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Use of catalytic hydrogenation or hydride donors.

Substitution: Strong nucleophiles like amines or alkoxides.

Major Products Formed

Oxidation can yield ketones or carboxylic acids.

Reduction typically forms alcohols or amines.

Substitution products vary depending on the nucleophile used, often resulting in modified pyrimidine or fluorophenyl derivatives.

Scientific Research Applications

Chemistry: : The compound's reactive sites make it a valuable intermediate in synthesizing complex molecules. Biology : Potential use as a biochemical probe due to its ability to interact with specific biomolecules. Medicine : Investigated for pharmaceutical applications such as antiviral, anticancer, or anti-inflammatory agents. Industry : Used in agrochemicals, such as pesticides or herbicides, due to its stability and bioactivity.

Mechanism of Action

The compound's mechanism of action involves binding to target biomolecules through specific interactions:

Hydrogen Bonding: : Interacts with polar groups on proteins or enzymes.

Hydrophobic Interactions: : Fluorophenyl and pyrimidine rings enhance binding to hydrophobic pockets.

Molecular Targets and Pathways: : Often targets enzymes involved in metabolic pathways, inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Several compounds in share key structural motifs:

{4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-1-(3-fluoro-phenyl)-ethanone: Differences: Replaces the pyrrolidine ring with a piperidine and introduces a methanesulfonyl group on the phenyl ring. Implications: The piperidine ring may alter pharmacokinetics (e.g., increased lipophilicity), while the sulfonyl group could enhance solubility or target selectivity .

4-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-6-[1-(2-pyridin-3-yl-ethyl)-piperidin-4-yloxy]-pyrimidine: Differences: Substitutes the methanone group with a pyridinylethyl-piperidine chain. Implications: The pyridine moiety may improve blood-brain barrier penetration, suggesting CNS-targeted applications .

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone | Pyrimidine-pyrrolidine | 6-Ethyl-5-fluoro, 2-fluorophenyl | Kinase inhibition, CNS drugs |

| {4-[6-(2-Fluoro-4-methanesulfonyl-phenoxy)-5-methyl-pyrimidin-4-yloxy]-piperidin-1-yl}-...(3-F) | Pyrimidine-piperidine | Methanesulfonyl, 3-fluorophenyl | Oncology, inflammation |

| (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | Indole-naphthalene | Chloronaphthalene, pentylindole | Cannabinoid receptor modulation |

| 1-(6-Methyl-4-phenyl-2-sulfanylidene-...-pyrimidin-5-yl)ethanone | Dihydropyrimidinone | Methyl, phenyl, sulfanylidene | Antimicrobial agents |

Research Findings and Trends

- Fluorine Impact: The 5-fluoro and 2-fluorophenyl groups in the target compound likely improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., dihydropyrimidinones in ) .

- Ring Size Effects : Piperidine analogs ( ) may exhibit prolonged half-lives due to increased lipophilicity, whereas pyrrolidine rings favor conformational rigidity .

- Therapeutic Overlap: While indole-based methanones target cannabinoid receptors, pyrimidine-pyrrolidine systems are more aligned with kinase inhibitors (e.g., JAK/STAT or EGFR pathways) .

Notes

Limitations : Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.

Future Directions : Synthesis and in vitro profiling against kinase panels or antimicrobial assays are critical next steps.

Safety : If tested in vivo, compliance with animal care guidelines (e.g., ) is essential for ethical research .

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 305.32 g/mol. The structure includes a pyrrolidine ring, a fluorinated pyrimidine moiety, and a fluorophenyl group, which collectively contribute to its unique biological properties.

Anticancer Properties

Preliminary studies suggest that compounds containing fluoropyrimidine derivatives often exhibit significant antitumor activity . The fluorinated pyrimidine component is known for its role in inhibiting nucleic acid synthesis, which is crucial for cancer cell proliferation. Specifically, the compound may act as an inhibitor of thymidylate synthase (TYMS), a key enzyme in DNA synthesis, thereby leading to cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. The presence of the pyrrolidine ring may facilitate binding to enzyme active sites, inhibiting their activity and modulating metabolic pathways. This characteristic positions the compound as a candidate for developing enzyme inhibitors targeting diseases related to metabolic dysregulation.

Neuroprotective Effects

Research indicates that derivatives of pyrimidines can also exhibit neuroprotective effects , potentially modulating neurotransmitter systems. This suggests possible applications in treating neurological disorders where neuroprotection is beneficial.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Nucleic Acid Synthesis : The fluoropyrimidine moiety may interfere with DNA and RNA synthesis by competing with natural substrates.

- Enzyme Targeting : The compound may bind to specific enzymes involved in metabolic pathways, inhibiting their function and altering cellular processes .

- Receptor Interaction : Potential interaction with neurotransmitter receptors could lead to modulation of signaling pathways relevant to neuroprotection and other therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- A study on fluoropyrimidine analogs demonstrated potent anticancer activity against colorectal cancer cell lines, highlighting the importance of structural modifications in enhancing efficacy.

- Research on benzofuran derivatives has shown promise in neuroprotection, suggesting that similar structural components in our compound could yield beneficial effects in neurological contexts.

Data Table: Summary of Biological Activities

| Compound | Structural Features | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Pyrrolidine ring, Fluoropyrimidine | Anticancer, Enzyme inhibition | Inhibition of TYMS, Metabolic modulation |

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer | Nucleic acid synthesis inhibition |

| Benzofuran derivatives | Benzofuran core | Neuroprotection | Modulation of neurotransmitter systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.